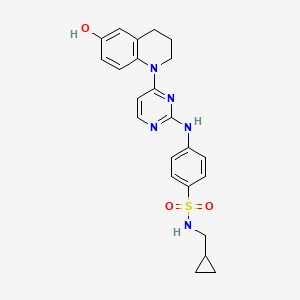

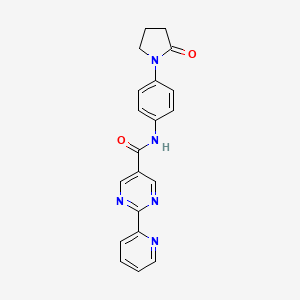

Pyrintegrin

描述

Pyrintegrin is a 2,4-disubstituted pyrimidine compound known for its ability to activate β1 integrin and multiple growth factor receptors, including fibroblast growth factor receptor 1, insulin-like growth factor receptor 1, epidermal growth factor receptor 1, and human epidermal growth factor receptor 2 . This compound has garnered significant attention due to its role in enhancing integrin-dependent attachment and survival of human embryonic stem cells following trypsin-mediated single-cell dissociation .

作用机制

Target of Action

This compound is primarily an agonist of β1-integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, which is crucial for cell survival and proliferation . Specifically, β1-integrin is the most common subunit and plays a key role in various cellular processes .

Mode of Action

This compound interacts with its primary target, β1-integrin, enhancing cell-ECM adhesion-mediated integrin signaling . It increases the binding of the activated β1 integrin-specific antibody HUTS-21 and enhances the phosphorylation of multiple growth factor receptors and their downstream kinases, PI3K and MAPK .

Biochemical Pathways

The activation of β1-integrin by this compound influences several biochemical pathways. It plays a crucial role in cell-cell adhesion and cell-ECM interactions, affecting various aspects of cellular progression, including cell motility, adhesion, migration, proliferation, differentiation, and resistance to chemotherapy .

Pharmacokinetics

These properties play a crucial role in the bioavailability and efficacy of a compound

Result of Action

This compound’s interaction with β1-integrin leads to various molecular and cellular effects. It promotes the survival of embryonic stem cells and induces adipogenesis . In vitro, this compound stimulates human adipose tissue-derived ASCs to differentiate into lipid-laden adipocytes, with differentiated cells increasingly secreting adiponectin, leptin, glycerol, and total triglycerides .

Action Environment

It is known that environmental factors such as temperature, salinity, and nutrient availability can significantly influence the activity and efficacy of many compounds

生化分析

Biochemical Properties

Pyrintegrin interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to regulate adipogenic specific markers . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound treatment has been found to maintain a higher upregulation of both PPARγ and C/EBPα gene expression compared to control and ADM treated groups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is currently being researched . It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

准备方法

The synthesis of Pyrintegrin involves a multi-step process. One of the synthetic routes includes the reaction of 2,4-dichloropyrimidine with 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of diisopropylethylamine in n-butanol at 40°C overnight. The intermediate product is then treated with boron tribromide in dichloromethane at -78°C, followed by warming to room temperature and purification by flash column chromatography . The final step involves the reaction of the intermediate with 4-amino-N-(cyclopropylmethyl)benzenesulfonamide in dimethylformamide with p-toluenesulfonic acid at 90°C overnight, yielding this compound .

化学反应分析

Pyrintegrin undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidine ring.

Common Reagents and Conditions: Reagents such as boron tribromide and p-toluenesulfonic acid are commonly used in its synthesis.

Major Products: The primary product of these reactions is this compound itself, with intermediates formed during the synthesis process.

科学研究应用

Pyrintegrin has a wide range of scientific research applications:

Chemistry: It is used as a β1 integrin agonist and a tool for studying integrin signaling pathways.

Medicine: The compound has potential therapeutic applications in soft tissue reconstruction and adipose tissue formation.

Industry: This compound can be used in the development of biomaterials and scaffolds for tissue engineering.

相似化合物的比较

Pyrintegrin is unique due to its ability to activate multiple growth factor receptors and enhance integrin signaling. Similar compounds include:

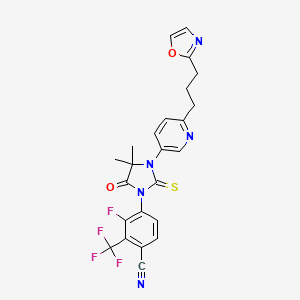

AZ960: A Janus kinase 2 inhibitor.

ZM336372: A Raf-1 activator.

These compounds, while having different primary targets, share the ability to modulate signaling pathways and enhance cellular processes.

属性

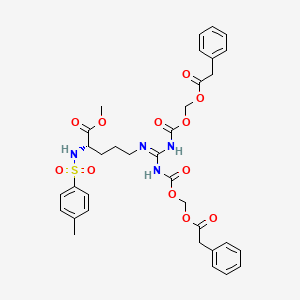

IUPAC Name |

N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJTZIJWDLJKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

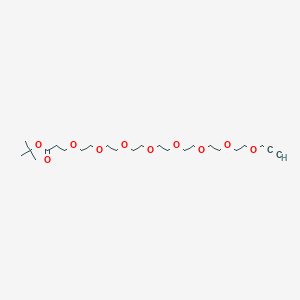

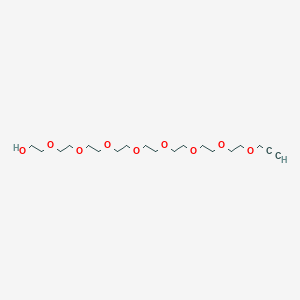

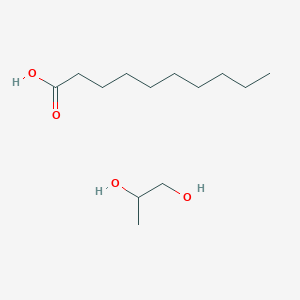

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)